4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole
Description
Properties
CAS No. |
88579-71-9 |
|---|---|
Molecular Formula |
C10H5F6N3 |
Molecular Weight |
281.16 g/mol |
IUPAC Name |
4-phenyl-3,5-bis(trifluoromethyl)-1,2,4-triazole |
InChI |
InChI=1S/C10H5F6N3/c11-9(12,13)7-17-18-8(10(14,15)16)19(7)6-4-2-1-3-5-6/h1-5H |
InChI Key |
BRUHCIDPGDRUGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole typically involves the cycloaddition reactions of fluorinated substrates. One common method includes the reaction of 2,5-dichloro-1,1,1,6,6,6-hexafluoro-3,4-diazahexa-2,4-diene with appropriate reagents to form the desired triazole compound . The reaction conditions often involve heating the reactants in ethanol under reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-quality 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The phenyl and trifluoromethyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine, bromine, and nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Agricultural Chemistry
One of the primary applications of 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole is in the field of agricultural chemistry as a fungicide. Its ability to inhibit fungal growth has made it a candidate for the development of new crop protection agents.
Case Study: Fungicidal Activity
Research has demonstrated that compounds containing the triazole moiety exhibit strong antifungal properties. For instance, studies have shown that derivatives of 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole can effectively inhibit the growth of various plant pathogens such as Botrytis cinerea and Fusarium spp. This effectiveness is attributed to their ability to disrupt ergosterol biosynthesis in fungal cell membranes .
Pharmaceutical Applications
The pharmaceutical industry has also recognized the potential of 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole as a scaffold for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of bacteria and fungi. Its mechanism involves interference with cellular processes critical for microbial survival. For example, studies have reported its effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
Additionally, there is emerging evidence that derivatives of this triazole can modulate inflammatory pathways. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines in human immune cells, indicating potential therapeutic applications in treating inflammatory diseases .
Material Science
In material science, 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole is being explored for its unique physical properties.
Case Study: Polymer Additives
The incorporation of this compound into polymer matrices has been investigated to enhance thermal stability and hydrophobicity. For instance, research has shown that adding triazole derivatives to polyvinyl chloride (PVC) improves its thermal degradation temperature and resistance to environmental stress cracking . This application is particularly relevant in developing materials for outdoor use where durability is crucial.
Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Agricultural Chemistry | Fungicide | Effective against Botrytis cinerea and Fusarium spp. |
| Pharmaceuticals | Antimicrobial Agent | Active against resistant Staphylococcus aureus |
| Anti-inflammatory Agent | Reduces pro-inflammatory cytokine production | |
| Material Science | Polymer Additive | Enhances thermal stability and hydrophobicity in PVC |
Mechanism of Action
The mechanism of action of 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound’s fluorinated triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Methyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole
4-Amino-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole
- Structure: Substitutes position 4 with an amino (-NH₂) group.
- Properties: The amino group introduces hydrogen-bonding capability, improving crystallinity but reducing solubility in non-polar solvents. This derivative shows moderate fluorescence (quantum yield ~50%) due to competing non-radiative decay pathways .
3-Alkoxy-4-(4-alkoxyphenyl)-4H-1,2,4-triazoles
- Structure : Features alkoxy chains (e.g., hexyloxy/heptyloxy) at positions 3 and 4-phenyl.
- Properties : These derivatives exhibit anticonvulsant activity (e.g., compound 5f has ED₅₀ = 37.3 mg/kg in mice) but negligible fluorescence due to the absence of electron-withdrawing groups like -CF₃ .
Comparative Data Tables
Table 1. Photophysical Properties of Selected 4H-1,2,4-Triazole Derivatives
Key Research Findings
Fluorescence Quenching : Sulfur atoms in thianthrene-substituted triazoles (e.g., 7k , 9k ) reduce quantum yields to <1%, highlighting the sensitivity of luminescence to heavy atoms .
Solubility vs. Crystallinity : Longer alkyl chains (e.g., n-hexyl) improve solubility but create solvent-accessible voids in crystals, complicating packing efficiency .
Biological Activity : Alkoxy-substituted triazoles prioritize therapeutic efficacy over optoelectronic performance, demonstrating the versatility of the 1,2,4-triazole scaffold .
Biological Activity
4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This triazole derivative exhibits potential as an antifungal, antibacterial, anticancer, and anti-inflammatory agent. The unique trifluoromethyl groups enhance its pharmacological properties, making it a subject of ongoing research.
- Molecular Formula : C11H8F6N4
- Molecular Weight : 318.28 g/mol
- IUPAC Name : 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole
Antifungal Activity
Research has shown that triazole derivatives possess potent antifungal properties. For instance, compounds structurally similar to 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole have demonstrated effectiveness against various fungal strains. A study indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 0.046 to 3.11 µM against multiple pathogens, outperforming traditional antifungals like fluconazole .
Antibacterial Activity
The antibacterial efficacy of triazoles has been widely documented. In comparative studies, derivatives of 1,2,4-triazoles showed remarkable activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The MIC values for some derivatives were recorded as low as 0.125 µg/mL against several Gram-positive and Gram-negative bacteria .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole | MRSA | 0.125 |
| Quinolone-triazole hybrid | E. coli | 0.125 |
| Triazole-fused fluoroquinolone | Pseudomonas aeruginosa | 0.25 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. In vitro assays demonstrated that certain compounds showed cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer), with IC50 values exceeding 100 µM indicating low toxicity towards normal cells . This suggests a favorable therapeutic index for further development.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is heavily influenced by their structural components. The presence of trifluoromethyl groups is critical for enhancing lipophilicity and biological interactions. Substituents on the phenyl ring also play a significant role; electron-donating groups have been shown to improve activity against bacterial strains .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial properties of various triazole derivatives, including 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole. The results indicated superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like vancomycin and ciprofloxacin. The study underscored the importance of the trifluoromethyl group in enhancing antimicrobial potency .
Evaluation of Cytotoxicity
In another study focused on cytotoxicity assessment using various cancer cell lines, it was found that while many triazole derivatives exhibited significant anticancer activity, they maintained low cytotoxicity towards normal cells. This characteristic is vital for drug development as it minimizes adverse effects during treatment .
Q & A
Basic Questions
Q. What are the key synthetic routes for 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole?
- Method 1 : A solvent-free nucleophilic intramolecular cyclization between trifluoromethylated amidrazones and trifluoroacetic anhydride yields the target compound efficiently. This method avoids solvents and achieves high purity .
- Method 2 : Reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with hydrazine produces 4-amino derivatives, which can be further substituted. This route emphasizes controlled stoichiometry and temperature (reflux conditions) .
- Comparison : Method 1 offers higher yields under ambient conditions, while Method 2 allows functionalization of the amino group for derivative synthesis.
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
- Single-crystal X-ray diffraction is essential for resolving the triazole core geometry, including dihedral angles between the central ring and substituents (e.g., 3.4–13.8° for pyridyl groups) .
- Hydrogen-bonding networks (e.g., N–H⋯N, O–H⋯O) and π-π interactions (centroid distances ~3.54 Å) are quantified using geometric parameters from crystallographic data .
- High-pressure ¹H NMR and UV-Vis spectroscopy monitor spin-state changes in coordination complexes, particularly for iron(II) systems .
Q. How should reaction conditions be optimized for derivative synthesis?
- Suzuki Cross-Coupling : Use Pd catalysts under inert atmospheres (e.g., N₂) at 130°C for 5 hours to couple bromophenyl substituents. Yields depend on steric effects and electronic properties of the coupling partners .
- Schiff Base Formation : Reflux substituted benzaldehydes with triazole precursors in ethanol with glacial acetic acid as a catalyst. Crystallization in water-ethanol mixtures improves purity .
Advanced Research Questions
Q. How do substituents influence supramolecular assembly in triazole-based crystals?
- Hydrogen Bonding : Carboxylic acid co-formers (e.g., H₃HMA) form R₂²(8) homosynthons via O–H⋯O interactions, stabilizing 2D layers. Water molecules bridge layers via O–H⋯N bonds, creating 3D networks .
- Steric Effects : Bulky substituents (e.g., trifluoromethyl groups) increase dihedral angles (up to 13.8°), disrupting π-π stacking and altering packing motifs .
Q. What mechanistic insights explain the cyclization of trifluoromethylated amidrazones?
- The reaction proceeds via nucleophilic attack by the amidrazone nitrogen on the electrophilic carbonyl carbon of trifluoroacetic anhydride, followed by intramolecular cyclization to form the triazole ring. Solvent-free conditions favor entropy-driven kinetics .
Q. How can spin-crossover behavior be modulated in triazole-based iron(II) complexes?
- Ligand Design : Substituents on the triazole (e.g., R = Ph, MePh) alter ligand field strength. Bulky groups lower the spin-state transition temperature (T₁/₂).
- Pressure Effects : High-pressure NMR (up to 240 MPa) reveals pressure-induced stabilization of low-spin states in CD₃CN solutions, with ΔV (volume change) calculated from pressure-dependent equilibria .
Q. What strategies resolve contradictions in crystallographic data for triazole derivatives?
- Validation : Cross-check hydrogen-bond geometries (e.g., D–H⋯A angles, distances) against established databases (e.g., Cambridge Structural Database).
- DFT Calculations : Compare experimental dihedral angles (e.g., 5.4° between triazole and H3HMA planes) with computed values to identify discrepancies caused by crystal packing .
Q. How do impurities affect the biological or catalytic activity of triazole compounds?
- Impurity Profiling : Trace by-products like 4-amino-3,5-bis(2-chlorophenyl)-4H-1,2,4-triazole (<1%) in clofentezine are quantified via HPLC-MS. These impurities can inhibit enzyme activity in pesticidal applications .
- Mitigation : Recrystallization in polar aprotic solvents (e.g., DMSO) reduces impurity levels below 1% .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
